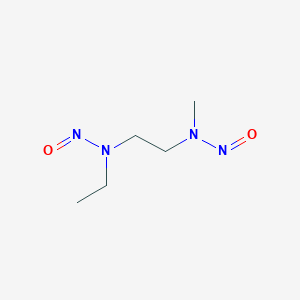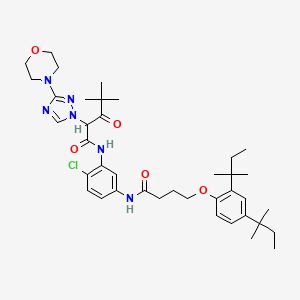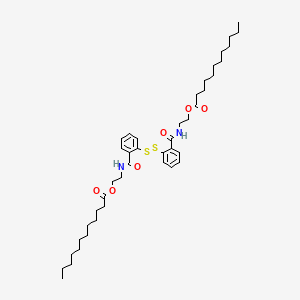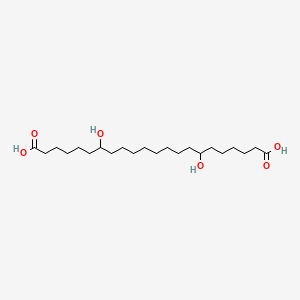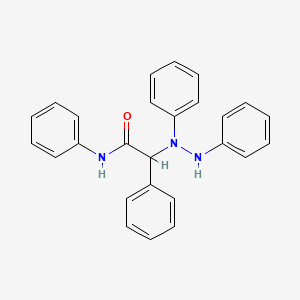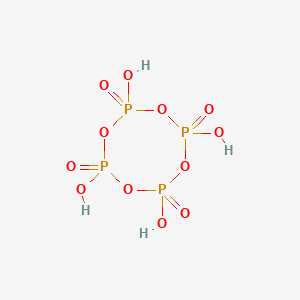
Tetrametaphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrametaphosphoric acid is a cyclic polyphosphoric acid with the molecular formula (HPO₃)₄. It is part of the metaphosphoric acid family, which includes various cyclic and linear polyphosphoric acids. This compound is known for its unique ring structure, which consists of four phosphorus atoms each bonded to three oxygen atoms, forming a stable cyclic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrametaphosphoric acid can be synthesized through the condensation of orthophosphoric acid (H₃PO₄) under controlled conditions. The process involves heating orthophosphoric acid to remove water molecules, leading to the formation of cyclic this compound. The reaction can be represented as: [ 4H₃PO₄ \rightarrow (HPO₃)₄ + 6H₂O ]
Industrial Production Methods: In industrial settings, this compound is typically produced by heating orthophosphoric acid in the presence of dehydrating agents such as phosphorus pentoxide (P₂O₅). This method ensures the efficient removal of water and promotes the formation of the cyclic structure .
Chemical Reactions Analysis
Types of Reactions: Tetrametaphosphoric acid undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It can react with water to form orthophosphoric acid: [ (HPO₃)₄ + 6H₂O \rightarrow 4H₃PO₄ ]
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthophosphoric acid.
Condensation: Under dehydrating conditions, it can condense with other phosphoric acids to form higher polyphosphoric acids.
Complexation: It can form complexes with metal ions, which are useful in various industrial applications.
Major Products Formed: The primary product of hydrolysis is orthophosphoric acid. In condensation reactions, higher polyphosphoric acids are formed, which have applications in organic synthesis and industrial processes .
Scientific Research Applications
Tetrametaphosphoric acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclization and acylation reactions.
Biology: It serves as a chelating agent, forming complexes with metal ions that are essential for various biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications due to their ability to interact with biological molecules.
Industry: It is used in the production of specialty surfactants, which are important in personal care products such as shampoos and body washes
Mechanism of Action
Tetrametaphosphoric acid exerts its effects primarily through its ability to form stable complexes with metal ions. This chelating property allows it to sequester metal ions, preventing them from participating in unwanted chemical reactions. The mechanism involves the coordination of metal ions to the oxygen atoms in the cyclic structure of this compound, forming stable chelate complexes .
Comparison with Similar Compounds
Trimetaphosphoric Acid: (HPO₃)₃, a cyclic compound with three phosphorus atoms.
Pyrophosphoric Acid: H₄P₂O₇, a linear polyphosphoric acid with two phosphorus atoms.
Orthophosphoric Acid: H₃PO₄, the simplest form of phosphoric acid.
Uniqueness: Tetrametaphosphoric acid is unique due to its cyclic structure with four phosphorus atoms, which imparts distinct chemical properties compared to its linear and smaller cyclic counterparts. Its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring strong chelating agents .
Properties
CAS No. |
13598-74-8 |
|---|---|
Molecular Formula |
H4O12P4 |
Molecular Weight |
319.92 g/mol |
IUPAC Name |
2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8) |
InChI Key |
GIXFALHDORQSOQ-UHFFFAOYSA-N |
Canonical SMILES |
OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



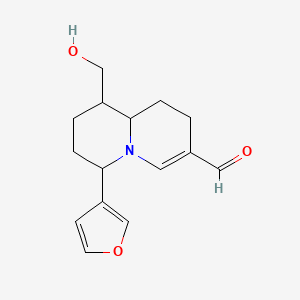
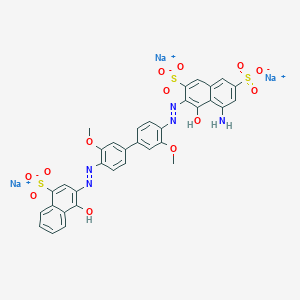
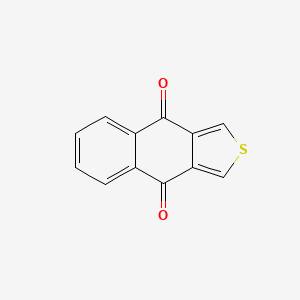
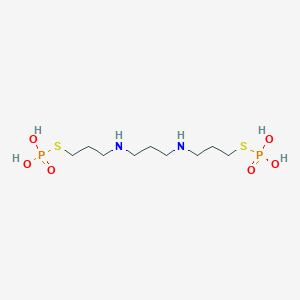
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
